molecular formula C12H13ClF3NO B3278725 4-(4-(Trifluoromethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 681508-64-5

4-(4-(Trifluoromethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B3278725
CAS No.: 681508-64-5
M. Wt: 279.68 g/mol
InChI Key: BBFCCCJXNJSFNO-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound characterized by its trifluoromethoxy group attached to a phenyl ring, which is further connected to a tetrahydropyridine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(Trifluoromethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:

  • Formation of the Trifluoromethoxyphenyl Group: This can be achieved by reacting phenol with trifluoromethylating agents under controlled conditions.

  • Construction of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be formed through a cyclization reaction involving the appropriate precursors.

  • Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-(Trifluoromethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

4-(4-(Trifluoromethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on biological systems.

  • Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(4-(Trifluoromethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound's binding affinity to certain receptors, leading to its biological activity.

Comparison with Similar Compounds

  • 4-(Trifluoromethoxy)phenol: Similar in structure but lacks the tetrahydropyridine ring.

  • 4-(Trifluoromethoxy)benzaldehyde: Contains a benzaldehyde group instead of the tetrahydropyridine ring.

  • 4-(Trifluoromethoxy)benzoyl chloride: Contains a benzoyl chloride group.

Uniqueness: 4-(4-(Trifluoromethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its combination of the trifluoromethoxy group and the tetrahydropyridine ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO.ClH/c13-12(14,15)17-11-3-1-9(2-4-11)10-5-7-16-8-6-10;/h1-5,16H,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFCCCJXNJSFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=C(C=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681508-64-5
Record name Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681508-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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